molecular formula C9H17NO2 B13243504 3-(2-Aminocyclohexyl)propanoic acid

3-(2-Aminocyclohexyl)propanoic acid

Cat. No.: B13243504
M. Wt: 171.24 g/mol
InChI Key: CZNVFYGEIHGWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminocyclohexyl)propanoic acid is a cyclohexane-substituted propanoic acid derivative characterized by an amino group at the 2-position of the cyclohexyl ring. Cyclohexyl-substituted propanoic acids are often explored for their unique stereochemical and electronic properties, which influence solubility, bioavailability, and interactions with biological targets . The amino group introduces basicity and hydrogen-bonding capacity, distinguishing it from derivatives with ketone (e.g., 3-(2-oxocyclohexyl)propanoic acid ) or tertiary amine substituents (e.g., 3-[cyclohexyl(methyl)amino]propanoic acid hydrochloride ). Such modifications are critical in medicinal chemistry for optimizing pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(2-aminocyclohexyl)propanoic acid

InChI

InChI=1S/C9H17NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7-8H,1-6,10H2,(H,11,12)

InChI Key

CZNVFYGEIHGWKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminocyclohexyl)propanoic acid typically involves the following steps:

    Cyclohexanone to 2-Aminocyclohexanone: Cyclohexanone is first converted to 2-aminocyclohexanone through reductive amination using ammonia and a reducing agent such as sodium borohydride.

    2-Aminocyclohexanone to 3-(2-Aminocyclohexyl)propanoic acid: The 2-aminocyclohexanone is then reacted with acrylonitrile in the presence of a base to form 3-(2-aminocyclohexyl)propionitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield 3-(2-Aminocyclohexyl)propanoic acid.

Industrial Production Methods

Industrial production methods for 3-(2-Aminocyclohexyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminocyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Alcohols, aldehydes, or amines.

    Substitution: Amides, esters, or other substituted products.

Scientific Research Applications

3-(2-Aminocyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminocyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-(2-aminocyclohexyl)propanoic acid with structurally related propanoic acid derivatives:

Compound Name Substituent/Backbone Functional Group Key Structural Features
3-(2-Aminocyclohexyl)propanoic acid Cyclohexyl at C2 Primary amine Amino group enhances polarity and H-bonding
3-(2-Oxocyclohexyl)propanoic acid Cyclohexyl at C2 Ketone Oxo group increases electrophilicity
3-[cyclohexyl(methyl)amino]propanoic acid HCl Cyclohexyl at C2 Tertiary amine Methylation reduces basicity
3-((4-Hydroxyphenyl)amino)propanoic acid Phenyl Secondary amine + phenol Aromaticity influences π-π interactions
3-(2-Thienyl)propanoic acid Thiophene Heteroaromatic Sulfur atom enhances metabolic stability

Key Observations :

  • Cyclohexyl vs.
  • Amino vs. Oxo Groups: The primary amine in the target compound offers stronger basicity (pKa ~9–10) compared to ketones (non-basic), influencing solubility and ionic interactions at physiological pH.
Pharmacological Activity Comparison

The table below summarizes reported bioactivities of related propanoic acid derivatives:

Compound Class/Example Biological Activity Potency (IC50/MIC50) Mechanism/Application Reference
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Anticancer, antioxidant Not specified ROS scavenging; apoptosis induction
P3 (Furin inhibitor) Antiviral (SARS-CoV-2) 35 µM Inhibits Furin protease activity
3-(4-Hydroxy-3-methoxyphenyl)-propanoic acid Antimicrobial MIC50: 33.3 µg/mL Targets Mycobacterium smegmatis
3-(2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)propanoic acid Lipid-lowering Not specified Structural analog of monacolins

Key Observations :

  • Antiviral Potential: The Furin-inhibitory activity of P3 (IC50 35 µM) suggests that amino-substituted propanoic acids with rigid backbones may target protease enzymes .
  • Antimicrobial Activity: Phenolic derivatives (e.g., 3-(4-hydroxy-3-methoxyphenyl)-propanoic acid) exhibit moderate antimicrobial effects, likely due to membrane disruption or enzyme inhibition .
  • Structural Flexibility : The lipid-lowering monacolin analog in demonstrates that bicyclic or polycyclic substituents can enhance metabolic stability .

Physicochemical Properties :

  • Solubility: The amino group in the target compound improves water solubility compared to ketone or aromatic derivatives (e.g., 3-(2-thienyl)propanoic acid ).
  • Acidity: The propanoic acid group (pKa ~4–5) remains deprotonated at physiological pH, while the amino group (pKa ~9–10) may protonate, creating a zwitterionic structure.

Biological Activity

3-(2-Aminocyclohexyl)propanoic acid (ACPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article presents a detailed overview of the biological activity of ACPA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(2-Aminocyclohexyl)propanoic acid is classified as a cyclic amino acid derivative. Its structure can be represented as follows:

C8H15NO2\text{C}_8\text{H}_{15}\text{N}\text{O}_2

This compound features a cyclohexyl group attached to an amino group and a propanoic acid moiety, which contributes to its potential interactions with biological targets.

ACPA has been studied for its ability to interact with various receptors and enzymes, influencing several biological pathways. Key mechanisms include:

  • Receptor Modulation : ACPA acts as an agonist or antagonist at specific receptor sites, particularly in the central nervous system (CNS). Its interaction with neurotransmitter receptors can modulate pain perception and inflammatory responses .
  • Enzyme Inhibition : The compound has been shown to inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition may lead to analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Analgesic Properties

Research indicates that ACPA exhibits notable analgesic properties. In studies involving rat models of inflammatory pain, ACPA demonstrated efficacy in reducing pain responses through dual inhibition of prostaglandin E2 (PGE2) and prostacyclin (PGI2) signaling pathways . The findings suggest that concurrent blockade of these pathways is critical for effective pain management.

Anticancer Potential

Preliminary studies have also explored the anticancer potential of ACPA. Its ability to modulate cell signaling pathways may contribute to inhibiting tumor growth and enhancing apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms involved in its anticancer activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of ACPA:

  • Inflammatory Pain Models : In a controlled study, rats treated with ACPA showed reduced inflammatory responses compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing chronic pain conditions .
  • Cancer Cell Lines : In vitro studies demonstrated that ACPA could induce apoptosis in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand ACPA's unique properties, a comparison with similar compounds is essential:

Compound NameStructure TypeBiological Activity
2-Aminocyclohexanecarboxylic AcidCyclic amino acidModerate analgesic effects
3-(Aminomethyl)cyclohexylpropanoic AcidCyclic amino acidAnticancer properties
4-Aminobutanoic AcidLinear amino acidNeurotransmitter modulation

ACPA stands out due to its dual functionality in both analgesia and potential anticancer activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.